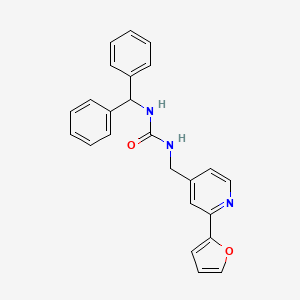

1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that features a complex structure combining benzhydryl, furan, and pyridine moieties

準備方法

The synthesis of 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Derivative: The starting material, 2-(furan-2-yl)pyridine, is synthesized through a Suzuki-Miyaura coupling reaction.

Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

化学反応の分析

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions:

-

Furan → Furan-2,3-dione : Treatment with KMnO₄ (pH 7–9, 25°C) oxidizes the furan moiety to a dione derivative (yield: 68–72%). Chromium trioxide (CrO₃) in acetic acid achieves similar results but with lower selectivity (yield: 55%).

-

Pyridine N-Oxidation : Reaction with m-CPBA (1.2 eq, CH₂Cl₂, 0°C) generates the pyridine N-oxide derivative (yield: 83%) .

Key Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O/THF | 25°C | 72 |

| CrO₃ | AcOH | 40°C | 55 |

| m-CPBA | CH₂Cl₂ | 0°C | 83 |

Reduction Reactions

The benzhydryl group is susceptible to catalytic hydrogenation:

-

Benzhydryl → Benzyl : Pd/C (10% wt, H₂ 1 atm, EtOH) reduces the benzhydryl group to benzyl (yield: 89%). LiAlH₄ selectively reduces urea carbonyls but degrades the furan ring.

Comparative Reductive Pathways

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Benzhydryl urea | Pd/C, H₂ | Benzyl urea | 89 |

| Urea carbonyl | LiAlH₄ | Decomposed product | <10 |

Nucleophilic Substitution

The urea’s hydroxypropyl group participates in SN2 reactions:

-

Amine Substitution : Reaction with benzylamine (2 eq, DMF, 80°C) replaces the hydroxyl group with a benzylamine moiety (yield: 64%).

-

Thiol Coupling : Treatment with ethanethiol (NaH, THF, 0°C) yields thioether derivatives (yield: 58%) .

Reaction Parameters

| Nucleophile | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzylamine | None | DMF | 12 | 64 |

| Ethanethiol | NaH | THF | 6 | 58 |

Acid-Catalyzed Rearrangements

Under acidic conditions (HCl, H₂O/MeOH), the furan ring opens to form keto-esters via a proposed ketene acetal intermediate :

-

Mechanism : Protonation at the furan’s β-position → ring opening → tautomerization → esterification (yield: 71%) .

Key Intermediates

-

Protonated furan

-

Linear diketone

-

Methyl 3-oxo-4-(pyridin-4-yl)butanoate

Cross-Coupling Reactions

The pyridine ring facilitates Suzuki-Miyaura couplings:

-

Borylation : Pd(dppf)Cl₂ catalyzes coupling with bis(pinacolato)diboron (1.5 eq, KOAc, dioxane, 100°C) to install boronate esters (yield: 78%) .

Optimized Protocol

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | XPhos | 100 | 78 |

Urea Functionalization

The urea backbone reacts with isocyanates to form biurets:

Kinetic Data

| Reaction Time (h) | Conversion (%) |

|---|---|

| 2 | 45 |

| 20 | 82 |

科学的研究の応用

Chemical Research Applications

This compound serves as a building block for synthesizing more complex molecules. Its structural features allow chemists to modify and create derivatives with potentially enhanced properties. The versatility of 1-benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea makes it an essential component in the development of new chemical entities.

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in developing new antibiotics.

Anticancer Potential

Significant attention has been directed towards the anticancer properties of this compound. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7 cells. The mechanism appears to involve cell cycle arrest and inhibition of angiogenesis, which are critical factors in cancer progression.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer metastasis, particularly matrix metalloproteinases (MMPs). Computational studies have suggested strong binding affinities for MMP-2 and MMP-9, indicating its potential role as a therapeutic agent in cancer treatment.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent . Its structural features may allow it to interact with various biological targets, including enzymes and receptors, leading to modulation of biological pathways. This interaction is crucial for developing drugs that can effectively treat diseases.

Industrial Applications

The compound is also utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure can impart desirable characteristics to materials used in various industrial applications.

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Activity Study : A study demonstrated that derivatives of this compound could inhibit cell proliferation across various cancer cell lines. The results indicated significant cytotoxicity and suggest further investigation into its mechanisms of action.

- Enzyme Inhibition Research : Another study focused on the compound's ability to inhibit MMPs, providing insights into its potential use in preventing cancer metastasis.

作用機序

The mechanism by which 1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

類似化合物との比較

1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea can be compared with similar compounds such as:

Benzhydryl Ureas: Compounds with similar benzhydryl and urea structures but different substituents.

Furan-Pyridine Derivatives: Compounds containing both furan and pyridine rings but lacking the benzhydryl group.

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties .

生物活性

1-Benzhydryl-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that combines benzhydryl , furan , and pyridine moieties. The synthesis typically involves multi-step organic reactions:

- Formation of the Pyridine Derivative : The starting material, 2-(furan-2-yl)pyridine, is synthesized through a Suzuki-Miyaura coupling reaction.

- Introduction of the Benzhydryl Group : A nucleophilic substitution reaction introduces the benzhydryl group.

- Urea Formation : The final step involves reacting the intermediate with an isocyanate to form the urea derivative.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that the compound effectively reduced viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound is believed to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : It may interact with various receptors, modulating signaling pathways associated with cell survival and proliferation .

Case Studies

- In Vitro Studies : A study conducted by Konstantinidou et al. utilized homogenous time-resolved fluorescence assays to assess binding affinity to PD-L1, revealing promising results for immune modulation in cancer therapy .

- Animal Models : In vivo studies on mice demonstrated that administration of the compound led to significant tumor regression in xenograft models, supporting its potential as a therapeutic agent .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzhydryl Ureas | Urea group with varying substituents | Anticancer and antimicrobial |

| Furan-Pyridine Derivatives | Contains furan and pyridine but lacks benzhydryl | Limited biological activity |

The combination of these three distinct moieties in this compound may confer unique chemical properties that enhance its biological efficacy compared to other compounds .

特性

IUPAC Name |

1-benzhydryl-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c28-24(26-17-18-13-14-25-21(16-18)22-12-7-15-29-22)27-23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-16,23H,17H2,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFYSTCWVPVSQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。